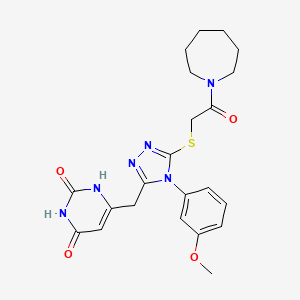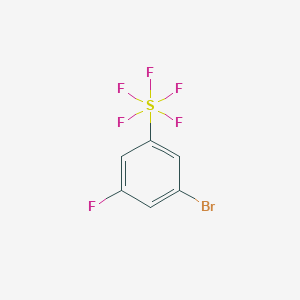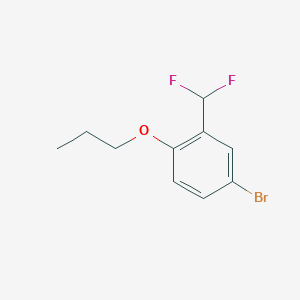
4-Bromo-2-(difluoromethyl)-1-propoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(difluoromethyl)-1-propoxybenzene is a chemical compound that has gained significant attention from the scientific community due to its unique properties and potential applications. This compound is commonly referred to as BDPB and is known for its ability to interact with biological systems, making it a valuable tool for scientific research.
作用機序
BDPB acts as a selective antagonist of the G protein-coupled receptor, CXCR3. CXCR3 is a chemokine receptor that plays a critical role in immune cell migration and activation. By blocking the activity of CXCR3, BDPB can modulate immune cell function and inhibit inflammation.
Biochemical and Physiological Effects:
BDPB has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that BDPB can inhibit the migration of immune cells, including T cells and natural killer cells. BDPB has also been shown to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6. In vivo studies have shown that BDPB can reduce inflammation in various animal models of disease, including arthritis and colitis.
実験室実験の利点と制限
BDPB has several advantages as a tool for scientific research. It is a highly selective and potent antagonist of CXCR3, making it a valuable tool for studying the role of CXCR3 in various biological processes. BDPB is also relatively easy to synthesize and can be obtained in large quantities. However, BDPB has some limitations as a research tool. It has limited solubility in water, which can make it difficult to use in certain experimental settings. Additionally, BDPB has a relatively short half-life, which can limit its effectiveness in certain in vivo studies.
将来の方向性
There are several future directions for research involving BDPB. One potential area of research is the development of BDPB analogs with improved pharmacological properties. Another potential area of research is the use of BDPB as a tool for studying the role of CXCR3 in various disease states, including cancer and autoimmune diseases. Additionally, BDPB could be used as a tool for developing new therapeutics that target CXCR3 and modulate immune cell function. Overall, BDPB has significant potential as a tool for scientific research and has the potential to lead to new insights into the role of CXCR3 in health and disease.
合成法
BDPB can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 4-bromo-2-(difluoromethyl)-1-iodobenzene with 1-propoxyboronic acid in the presence of a palladium catalyst. The Buchwald-Hartwig amination reaction involves the reaction of 4-bromo-2-(difluoromethyl)-1-chlorobenzene with propylamine in the presence of a palladium catalyst.
科学的研究の応用
BDPB has been extensively used in scientific research as a tool to study various biological processes. It has been used as a ligand to study the binding properties of G protein-coupled receptors (GPCRs), which are important targets for drug discovery. BDPB has also been used as a tool to study the role of GPCRs in various physiological processes, including pain perception, inflammation, and cardiovascular function.
特性
IUPAC Name |
4-bromo-2-(difluoromethyl)-1-propoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2O/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h3-4,6,10H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNHHOWYMBTRNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(3-Methylphenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2702203.png)
![Ethyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate](/img/structure/B2702204.png)
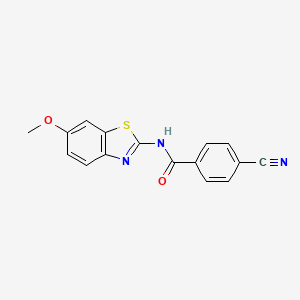
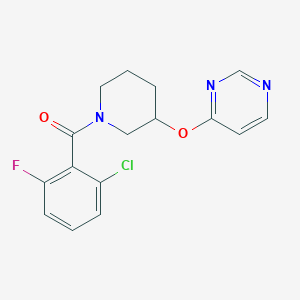
![1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2702207.png)
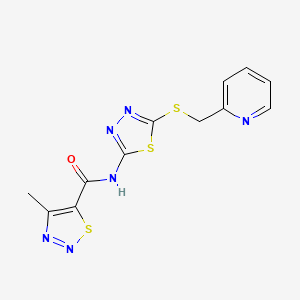
![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2702212.png)
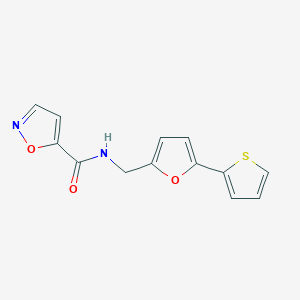

![1-(3,4-dichlorophenyl)-N-(3-morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2702217.png)


